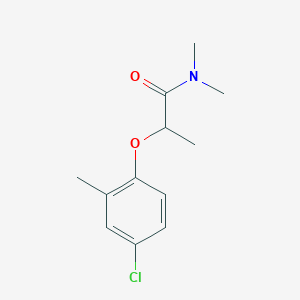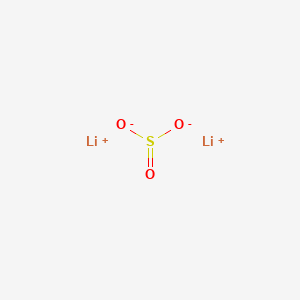
Dilithium sulphite
Übersicht
Beschreibung
Dilithium sulphite, also known as Lithium sulfite, is an ionic compound with the molecular formula Li2SO3 . It falls under the category of inorganic salts .
Molecular Structure Analysis
Dilithium sulphite has a molecular mass of 93.943 g/mol . The elemental composition includes Lithium (Li), Oxygen (O), and Sulfur (S), with the mass composition being approximately 14.8% Lithium, 51.1% Oxygen, and 34.1% Sulfur .Chemical Reactions Analysis
Lithium sulfite can participate in various chemical reactions. For example, it can react with oxides to form different compounds (M2O + XO2 → M2XO3, where M = Na, K, Li, Rb, Cs; X = C, S, Si). It can also react with sulfur chlorides (2 SCl2 + 6 MOH → M2SO3 + S↓ + 4 MCl + 3 H2O, where M = Li, Na, K, Rb, Cs) .Physical And Chemical Properties Analysis
Dilithium sulphite is an ionic compound with a molecular formula of Li2SO3 and a molecular mass of 93.943 g/mol .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis:
- Dilithium o-phenylenediphosphide reacts with various substances to yield different chemical structures, indicating its reactivity and potential in synthesis (Hitchcock, Lappert, & Yin, 1992).
- Dilithium phenylphosphide, a related compound, has been used to synthesize 1-phenylphosphetane and 1-phenylphosphirane, suggesting the potential of similar dilithium compounds in creating new chemical structures (Hockless et al., 1996).
Applications in Lithium-Sulfur Batteries:
- In lithium-sulfur batteries, dilithium sulphide plays a critical role. Studies have investigated the reduction process of sulfur during cycling in such batteries, focusing on the formation of dilithium sulphide (Cañas et al., 2014).
- In another study on lithium-sulfur batteries, in-situ X-ray diffraction was used to monitor the formation of dilithium sulphide during the charging and discharging process, highlighting its significance in battery performance (Cañas, Wolf, Wagner, & Friedrich, 2013).
Organic Electrode Material Research:
- Research on dilithium benzenedipropiolate as a potential negative electrode material for lithium-ion batteries shows the versatility of dilithium compounds in energy storage applications (Renault et al., 2016).
Clinical Chemistry:
- A technique based on precipitation by sodium sulphite for measuring fibrinogen concentration in small samples indicates the use of sulphite compounds in clinical chemistry (Rampling & Gaffney, 1976).
Fluorescent Probes in Biological Signaling:
- Development of sulphide-selective fluorescent probes showcases the utility of sulphite compounds in detecting biological substances, potentially including dilithium sulphite (Qian et al., 2011).
Safety And Hazards
Dilithium sulphite may cause respiratory irritation (Hazard statement: H335). It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
dilithium;sulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLSYMNDKUHQAG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-]S(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2SO3, Li2O3S | |
| Record name | lithium sulfite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_sulfite | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dilithium sulphite | |
CAS RN |
13453-87-7 | |
| Record name | Sulfurous acid, lithium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfurous acid, lithium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dilithium sulphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





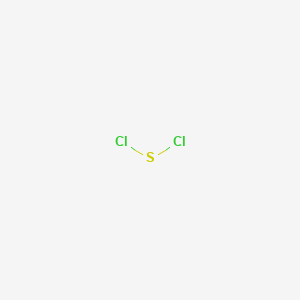
![[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B76029.png)
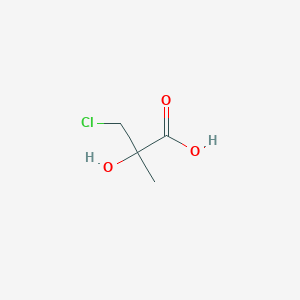
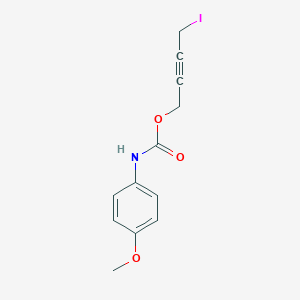

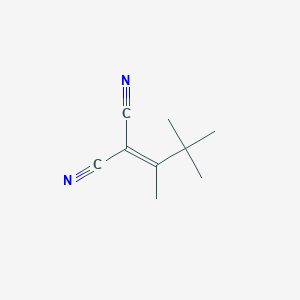

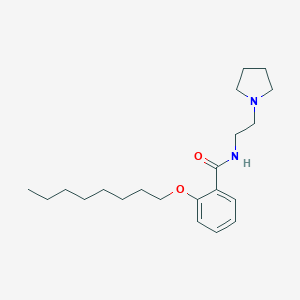
![Pyridine, 4-[2-(1-piperidinyl)ethyl]-](/img/structure/B76044.png)


